![molecular formula C18H20BrNO2 B3352045 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide CAS No. 415920-95-5](/img/structure/B3352045.png)
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Overview
Description
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It has also been suggested that this compound exhibits fluorescent properties due to its intramolecular charge transfer character.
Biochemical and Physiological Effects:
Studies have shown that 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide exhibits anticancer properties by inducing apoptosis in cancer cells. It has also been shown to exhibit fluorescent properties, making it a potential candidate for imaging applications. However, the biochemical and physiological effects of this compound are not fully understood, and further studies are needed to elucidate its mechanism of action.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide in lab experiments is its potential applications in various fields, including biomedicine, materials science, and environmental science. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide. One potential direction is to further investigate its mechanism of action and its potential use as an anticancer agent. Another direction is to explore its potential applications in materials science, such as its use as a precursor for the synthesis of luminescent materials. Additionally, further studies are needed to evaluate its potential use in environmental science, such as its use in water treatment and as a sensor for detecting heavy metal ions.
Conclusion:
In conclusion, 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to fully understand the potential of this compound, it holds promise for a wide range of applications in the future.
Scientific Research Applications
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been investigated for its potential use as a fluorescent probe for imaging applications. In materials science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and luminescent materials. In environmental science, this compound has been studied for its potential use in water treatment and as a sensor for detecting heavy metal ions.
properties
IUPAC Name |
3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propanoic acid;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.BrH/c1-12-18(2,3)17-14-7-5-4-6-13(14)8-9-15(17)19(12)11-10-16(20)21;/h4-9H,10-11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYDBNQPCPPJOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCC(=O)O.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450661 | |
Record name | 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide | |
CAS RN |
415920-95-5 | |
Record name | 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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